![molecular formula C8H7F3O3S B017719 4-(Trifluoromethylsulfonyl)benzyl alcohol CAS No. 219872-98-7](/img/structure/B17719.png)
4-(Trifluoromethylsulfonyl)benzyl alcohol
Overview
Description
4-(Trifluoromethylsulfonyl)benzyl alcohol is a chemical compound used as a pharmaceutical intermediate . It is also used in proteomics research .
Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethylsulfonyl)benzyl alcohol is C8H7F3O3S . The molecular weight is 240.20 .Physical And Chemical Properties Analysis
4-(Trifluoromethylsulfonyl)benzyl alcohol is a white to light yellow crystal powder . The molecular weight is 240.20 .Scientific Research Applications
Pharmaceutical Intermediate
“4-(Trifluoromethylsulfonyl)benzyl alcohol” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.
NMR Spectrum Prediction
This compound is also used to predict the NMR (Nuclear Magnetic Resonance) spectrum . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.
Kinetic Studies of Phosphonoformate Prodrugs
It is employed as a reagent in kinetic studies of phosphonoformate prodrugs . These studies are crucial in understanding the behavior and effectiveness of prodrugs, which are biologically inactive compounds that can be metabolized in the body to produce an active drug.
Aquachromium (IV) Studies
“4-(Trifluoromethylsulfonyl)benzyl alcohol” is used in studies involving aquachromium (IV) . This could involve studying the properties of aquachromium (IV) or its reactions with other compounds.
Green Chemistry: Oxidation of Benzyl Alcohol
In the field of green chemistry, this compound is used in the oxidation of benzyl alcohol . The study reported the use of ferrite nanoparticles as a stabilizer and catalyst in Pickering interfacial catalysis (PIC) for the oxidation of benzyl alcohol using H2O2 .
Catalytic Oxidation Using Graphene Oxide
Another application is in the catalytic oxidation of benzyl alcohol using graphene oxide . The study carried out a theoretical investigation of both catalytic oxidation reaction pathways (i.e., benzyl alcohols to aldehyde and to benzoic acid) using graphene oxide as an eco-friendly and metal-free catalyst .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(trifluoromethylsulfonyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMBATBCNBSFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592911 | |
Record name | [4-(Trifluoromethanesulfonyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylsulfonyl)benzyl alcohol | |
CAS RN |
219872-98-7 | |
Record name | [4-(Trifluoromethanesulfonyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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